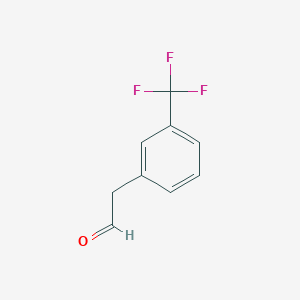

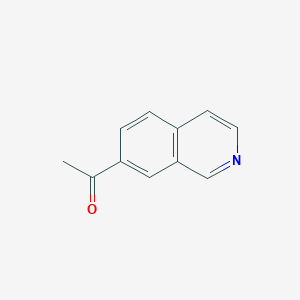

1-(异喹啉-7-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of isoquinoline derivatives can be complex and often requires multiple steps. Paper describes the synthesis of a thiazolo[2,3-a]isoquinolin-3-one derivative from 6,7-dimethoxy-3,4-dihydroisoquinoline and menthyl thioglycolate. The synthesis involves enantiomerically pure forms and crystallization from ethanol. Paper presents a multi-component reaction for synthesizing pyrido[1,2-b]isoquinoline derivatives, which includes a [3 + 2] cycloaddition reaction between alkynes and in situ generated isoquinolinium ylides. This method is notable for forming multiple bonds and rings in a single step and is metal-free.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the presence of nitrogen in the heterocyclic ring, which can influence the electronic distribution and reactivity of the molecule. In paper , the absolute configuration of the synthesized compound is established by X-ray diffraction, which is crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions. Paper explores the superacidic activation of 1- and 3-isoquinolinols and their electrophilic reactions. The activation in a CF3SO3H-SbF5 acid system leads to selective ionic hydrogenation and condensation with benzene in the presence of aluminum halides. The reactions yield multiple isoquinolinone derivatives and demonstrate the versatility of isoquinoline compounds in chemical synthesis. The mechanism involves superelectrophilic dicationic intermediates, indicating a high reactivity under strongly acidic conditions.

Physical and Chemical Properties Analysis

The physical properties such as melting points and optical rotations are provided in papers and . For example, the compound in paper has a melting point range of 150–153°C and a specific optical rotation. These properties are important for the identification and characterization of the compounds. The chemical properties, such as reactivity under superacidic conditions and the ability to form various derivatives, are discussed in paper , highlighting the compounds' potential for further chemical transformations.

科学研究应用

易制备衍生物:

- 通过对异喹啉、活化乙炔和特定乙酮衍生物进行反应,高效合成了1-(异喹啉-7-基)乙酮衍生物,如1,4-苯并噁唑啉-2-酮,这些合成在温和条件下进行,无需任何催化剂,并以高产率而闻名 (Khaleghi et al., 2011)。

一锅法合成方法:

- 已开发了一锅法合成方法,用于制备3-取代异喹啉-1-(2H)-酮和融合异喹啉-1-(2H)-酮,利用2-碘苯甲酰胺与各种酮的烯醇酸盐在特定溶剂如DMSO中的反应 (Guastavino et al., 2006)。

新颖合成途径:

- 已报道了创新的合成途径,用于合成化合物如1-(吡啶-2-基)异喹啉-3-碳腈,通过涉及乙酮衍生物和1,2-脱氢苯的反应,作为合成3-氰基异喹啉的非氰化方法 (Kopchuk et al., 2017)。

结构和振动研究:

- 已合成了某些乙酮衍生物,如1-(2-氯-4-苯基喹啉-3-基)乙酮,并通过X射线衍射、FTIR、NMR和DFT计算等技术进行了广泛研究,为了解其分子结构和化学行为提供了见解 (Murugavel et al., 2016)。

复杂结构的合成:

- 已使用先进的合成方法制备了复杂结构,如四氢[1,3]噁唑硫代异喹啉和其嘧啶衍生物,涉及亲核取代反应,并为研究药理活性提供了潜力 (Zaki et al., 2017)。

安全和危害

The safety information for “1-(Isoquinolin-7-YL)ethanone” includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

属性

IUPAC Name |

1-isoquinolin-7-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCKWJWFUUFXDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310177 |

Source

|

| Record name | 1-(7-Isoquinolinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Isoquinolin-7-YL)ethanone | |

CAS RN |

288309-10-4 |

Source

|

| Record name | 1-(7-Isoquinolinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288309-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(7-Isoquinolinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)

![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)

![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)